molecular formula C34H30F2N12O11P2 B13445383 Tedizolid Phosphate Dimer

Tedizolid Phosphate Dimer

Cat. No.: B13445383
M. Wt: 882.6 g/mol
InChI Key: DBBJYEOIIWGIRZ-DNQXCXABSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tedizolid Phosphate is a prodrug of the active antibacterial agent tedizolid, which belongs to the oxazolidinone class of antibiotics . It is a second-generation oxazolidinone that inhibits bacterial protein synthesis by binding to the 23S ribosomal RNA of the 50S ribosomal subunit, thereby preventing the formation of the functional 70S initiation complex . The chemical structure of tedizolid includes a modified C-5 side chain and an additional D-ring compared to linezolid, which contributes to its enhanced potency and ability to overcome some common resistance mechanisms . This compound demonstrates potent in vitro activity against a spectrum of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and even some linezolid-resistant strains, particularly those harboring the cfr gene . The Tedizolid Phosphate Dimer is identified as a process-related impurity that can form during the synthesis of Tedizolid Phosphate . Patents detailing the purification of Tedizolid Phosphate describe methods to control and reduce the level of this dimeric impurity to ensure the high quality of the final active pharmaceutical ingredient (API) . As a defined impurity, it serves as a critical quality attribute, making it a vital reference standard for analytical research and development. Its primary research applications include use as a standard in HPLC and LC-MS methods for quantifying impurities, ensuring the purity and quality of drug substances, and supporting analytical method development and validation in compliance with regulatory guidelines . This product is intended For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C34H30F2N12O11P2

Molecular Weight

882.6 g/mol

IUPAC Name

[[(5R)-3-[3-fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methoxy-hydroxyphosphoryl] [(5R)-3-[3-fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl hydrogen phosphate

InChI

InChI=1S/C34H30F2N12O11P2/c1-45-41-31(39-43-45)29-9-3-19(13-37-29)25-7-5-21(11-27(25)35)47-15-23(57-33(47)49)17-55-60(51,52)59-61(53,54)56-18-24-16-48(34(50)58-24)22-6-8-26(28(36)12-22)20-4-10-30(38-14-20)32-40-44-46(2)42-32/h3-14,23-24H,15-18H2,1-2H3,(H,51,52)(H,53,54)/t23-,24-/m1/s1

InChI Key

DBBJYEOIIWGIRZ-DNQXCXABSA-N

Isomeric SMILES

CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4C[C@@H](OC4=O)COP(=O)(O)OP(=O)(O)OC[C@H]5CN(C(=O)O5)C6=CC(=C(C=C6)C7=CN=C(C=C7)C8=NN(N=N8)C)F)F

Canonical SMILES

CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4CC(OC4=O)COP(=O)(O)OP(=O)(O)OCC5CN(C(=O)O5)C6=CC(=C(C=C6)C7=CN=C(C=C7)C8=NN(N=N8)C)F)F

Origin of Product

United States

Synthesis and Formation Mechanisms of Tedizolid Phosphate Dimer

Dimerization Pathways during Tedizolid (B1663884) Phosphate (B84403) Synthesis

During the multi-step synthesis of Tedizolid Phosphate, several pathways can lead to the formation of the dimer impurity. These are heavily dependent on the specific reagents and conditions employed in the chemical reactions.

Influence of Reaction Conditions on Dimer Formation

The choice of reagents and the control of the reaction environment are paramount in minimizing the formation of the Tedizolid Phosphate Dimer. Both strongly acidic and highly alkaline conditions have been identified as contributors to the generation of this and other impurities.

The phosphorylation step, which converts the hydroxyl group of the tedizolid molecule into a phosphate ester, is a critical stage where dimer formation can occur. The use of highly reactive and strongly acidic phosphorylating agents, such as phosphorus oxychloride (POCl₃), is a known cause of impurity generation. google.compatsnap.com Due to the high reactivity of phosphorus oxychloride, it can facilitate side reactions that lead to the formation of new impurities, including the dimer. google.compatsnap.com One patented purification method acknowledges that the synthesis of Tedizolid Phosphate via phosphorus oxychloride inevitably generates dimer impurities, necessitating subsequent purification steps. google.com The reaction can lead to the formation of not only the desired monophosphate but also diphosphates and pyrophosphates, which are structurally related to the dimer. google.com

Exposure to highly alkaline environments can also promote the formation of impurities. Tedizolid Phosphate is known to be susceptible to degradation under strongly alkaline conditions, such as those created by the use of sodium methoxide (B1231860). google.com While sodium methoxide may be used in certain salt formation or reaction steps in related processes, these highly basic conditions can lead to the generation of degradation impurities, compromising the purity of the final product. google.comgoogle.com Forced degradation studies confirm that Tedizolid Phosphate degrades significantly under basic hydrolytic conditions. nih.gov

Contribution of Raw Materials, Solvents, and Catalysts to By-product Generation

The purity of the starting materials is crucial for minimizing by-product formation. Impurities present in the raw materials, solvents, and catalysts used in the synthesis of Tedizolid Phosphate can participate in side reactions, leading to the generation of undesired compounds like the dimer. For instance, ensuring the high purity of the tedizolid intermediate before the final phosphorylation step can reduce side reactions, decrease the difficulty of purification, and improve the yield and purity of the final Tedizolid Phosphate product. patsnap.com

Postulated Mechanisms of Polymerization and Hydrolysis Leading to Dimeric Species

The precise mechanism for the formation of the this compound involves the linkage of two tedizolid molecules. The structure of the dimer, a P,P'-bis[[(5R)-3-[3-fluoro-4-[6-(2-methyl-2H-tetrazol-5-yl)-3-pyridinyl]phenyl]-2-oxo-5-oxazolidinyl]methyl] diphosphate (B83284), indicates that the connection occurs through a diphosphate bridge. simsonpharma.com

A postulated mechanism centers on the phosphorylation step using a reagent like phosphorus oxychloride. An activated phosphate intermediate, formed by the reaction of phosphorus oxychloride with one molecule of tedizolid, is intended to react with a water or buffer molecule to complete the formation of the phosphate monoester. However, this highly reactive intermediate could instead be attacked by the nucleophilic hydroxyl group of a second tedizolid molecule. This intermolecular reaction results in the formation of a P-O-P (diphosphate) bond, linking the two molecules together and forming the dimer.

Furthermore, hydrolytic degradation, particularly of the oxazolidinone ring, has been reported as a degradation pathway for tedizolid and related compounds. nih.govresearchgate.net Such degradation could potentially generate reactive intermediates, though the primary pathway to the specific diphosphate dimer is believed to occur during the phosphorylation stage.

Degradation-Induced Dimer Formation of Tedizolid Phosphate

Beyond the synthesis process, the this compound can also be formed through the degradation of the finished drug substance. Stability studies, often referred to as forced degradation studies, are conducted to understand how the drug behaves under various stress conditions.

In such studies, Tedizolid Phosphate has been shown to degrade significantly under hydrolytic (acidic and basic) and oxidative stress conditions, while remaining relatively stable to neutral, thermal, and photolytic stress. nih.govresearchgate.net The degradation under acidic and basic conditions is particularly relevant, as these conditions can lead to the formation of several degradation products. nih.gov This instability underscores the potential for the dimer and other impurities to form if the drug substance or product is exposed to non-optimal conditions during storage or handling.

Research Findings on this compound Formation

FactorInfluence on Dimer FormationSupporting Evidence
Acidic Reagents (Phosphorus Oxychloride) Directly implicated in causing side reactions that "inevitably" generate dimer impurities during the phosphorylation step. google.comHigh reactivity leads to the formation of various phosphate-related by-products. google.compatsnap.com
Alkaline Conditions (Sodium Methoxide) Promotes the generation of "degradation impurities." google.comForced degradation studies confirm significant degradation of Tedizolid Phosphate under basic conditions. nih.gov
Raw Material Purity Impurities in starting materials can lead to by-products. Purifying the tedizolid intermediate before phosphorylation reduces side reactions and improves final product purity. patsnap.com
Degradation Stress The drug substance degrades significantly under acidic, basic, and oxidative conditions, forming impurities. nih.govresearchgate.netThe molecule's instability under these conditions can lead to the formation of various degradation products. nih.gov

Oxidative Degradation Pathways Leading to Dimer Formation

Tedizolid phosphate demonstrates significant instability under oxidative conditions. nih.govresearchgate.netnih.gov Studies involving exposure to oxidative agents have confirmed the formation of several degradation products. researchgate.netresearchgate.net While the precise pathway to the dimer via oxidation is not fully detailed in the literature, it is understood that oxidative stress can generate reactive intermediates from the tedizolid phosphate molecule. These reactive species are precursors that can subsequently lead to the formation of various degradants, including the potential for dimerisation. Forced degradation studies have identified multiple degradation products under oxidative stress, indicating a complex degradation profile. nih.govresearchgate.net

Hydrolytic Degradation Mechanisms under Stress Conditions

Hydrolysis represents a critical degradation pathway for tedizolid phosphate, which is inherently susceptible due to its nature as a phosphate ester prodrug. nih.govnih.govmdpi.com The molecule undergoes significant degradation under both acidic and basic hydrolytic conditions. nih.govresearchgate.netnih.gov

Acid Hydrolysis: In acidic environments, tedizolid phosphate is labile, leading to the formation of degradation products. researchgate.net

Base Hydrolysis: The compound is particularly unstable in alkaline conditions, showing substantial degradation. nih.gov One study reported as much as 62.48% degradation under alkaline stress. researchgate.net

Neutral Hydrolysis: While more stable under neutral pH compared to acidic or basic conditions, some degradation still occurs. nih.gov

The primary hydrolytic event is the cleavage of the phosphate ester bond, which converts the prodrug tedizolid phosphate into its active moiety, tedizolid. nih.govnih.gov This cleavage is intentionally facilitated in vivo by endogenous phosphatases but can also occur abiotically under stress conditions, creating intermediates for further reactions. nih.goveuropa.eu

Stability Considerations and Degradation Kinetics Relevant to Dimer Formation

The stability of tedizolid phosphate is a key factor in preventing the formation of impurities like the dimer. The molecule is relatively stable under thermal and photolytic (in solid state) conditions but degrades significantly when subjected to hydrolytic (acid and base) and oxidative stress. nih.govresearchgate.netresearchgate.net

Studies on the stability of aqueous dispersions of crushed tablets showed that tedizolid phosphate remained over 93% stable for at least 4 hours at room temperature, with minimal degradation. nih.gov The kinetics of degradation are highly dependent on the specific conditions of pH, temperature, and the presence of oxidative agents.

Summary of Tedizolid Phosphate Degradation Under Forced Stress Conditions

ConditionStability/Degradation OutcomeReference
Acid HydrolysisSignificant degradation nih.gov
Alkaline HydrolysisSignificant degradation (e.g., 62.48%) researchgate.net
OxidativeSignificant degradation nih.govnih.gov
ThermalRelatively stable nih.govresearchgate.net
PhotolyticRelatively stable nih.govresearchgate.net

Stability of Tedizolid Phosphate in Intravenous Admixtures

AdmixtureStorage ConditionStability DurationReference
Tedizolid phosphate with Sodium Rifampicin in 0.9% NaClRoom Temperature (25±2 °C)7 hours nih.govresearchgate.net
Tedizolid phosphate with Sodium Rifampicin in 0.9% NaClRefrigerated (2-8 °C)6 days nih.govresearchgate.net
Tedizolid phosphate with Meropenem in 0.9% NaClRoom Temperature (25±2 °C)12 hours nih.govresearchgate.net
Tedizolid phosphate with Meropenem in 0.9% NaClRefrigerated (2-8 °C)6 days nih.govresearchgate.net

Postulated Mechanisms of Dimer Coupling from Degradation Intermediates

The precise chemical mechanism for the formation of the this compound has not been definitively established in publicly available literature. However, based on the known degradation pathways, a plausible mechanism can be postulated. The formation of a "coupled dimer" has also been noted as a degradation pathway for other drugs under stress conditions. researchgate.net

The proposed pathway likely involves the generation of reactive degradation intermediates. One such key intermediate would be the tedizolid molecule itself, formed via the hydrolysis of the phosphate group. nih.gov It is hypothesized that under oxidative or other stress conditions, two of these (or related) intermediates could undergo a coupling reaction to form the dimer. This dimerization could be facilitated by the formation of radicals or other reactive species on the aromatic rings of the tedizolid structure, which then combine to form a new covalent bond between two molecules. The presence of the dimer as a known impurity in manufacturing processes suggests that conditions used during synthesis or purification could also facilitate such coupling reactions. google.com

Advanced Analytical Methodologies for Characterization and Quantification of Tedizolid Phosphate Dimer

Chromatographic Techniques for Impurity Profiling

Chromatographic techniques are fundamental in the separation and analysis of Tedizolid (B1663884) Phosphate (B84403) and its related substances, including the dimer. These methods provide the necessary resolution to distinguish the main component from structurally similar impurities.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of related substances in Tedizolid Phosphate. google.com Reversed-phase HPLC (RP-HPLC) methods have been developed and validated for the separation and quantification of Tedizolid and its impurities. japsonline.comjapsonline.com These methods are crucial for routine quality control and stability studies.

A key aspect of HPLC in the analysis of Tedizolid Phosphate is the ability to achieve effective separation of the parent drug from its potential impurities, including the dimer. The development of an HPLC method involves the careful selection of a stationary phase, mobile phase composition, and detector to ensure sensitivity and specificity. For instance, a method for detecting related substances in Tedizolid Phosphate bulk drug utilizes an alkylsilane-bonded silica (B1680970) gel column with a gradient elution of a phosphate buffer and acetonitrile (B52724) as the mobile phase. google.com This method has demonstrated the capability to separate the main component from 14 known impurities. google.com

In the context of chiral purity, an enantioselective RP-HPLC method has been developed to separate the enantiomers of Tedizolid Phosphate using β-cyclodextrin as a chiral mobile phase additive. japsonline.comijpsjournal.com While this method focuses on enantiomeric separation, the principles of mobile phase optimization, including pH and organic modifier concentration, are broadly applicable to the separation of other related substances like the dimer.

Below is a table summarizing typical HPLC conditions used in the analysis of Tedizolid and its related compounds:

ParameterConditions
Column Octadecyl silane (B1218182) (C18) hypersil column (150 mm × 4.6 mm, 5 µm)
Mobile Phase 0.1 M phosphoric acid and methanol (B129727) (60:40, v/v), pH 7.0
Detection (Fluorescence) Excitation: 300 nm, Emission: 340 nm
Flow Rate 1.0 mL/min
Run Time 15 min

This table presents a summary of HPLC conditions for the analysis of Tedizolid in human serum, which demonstrates a typical setup applicable for related substance analysis. nih.gov

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering higher resolution, sensitivity, and speed of analysis. These advantages are particularly beneficial for the complex impurity profiles that can be associated with active pharmaceutical ingredients like Tedizolid Phosphate. The use of sub-2 µm particles in UPLC columns leads to sharper and narrower peaks, allowing for better separation of closely eluting impurities such as the Tedizolid Phosphate Dimer.

In the study of forced degradation of Tedizolid Phosphate, a UPLC system was employed to separate the drug from its various degradation products. nih.govbohrium.com This high-resolution separation is critical for the subsequent identification and characterization of these compounds by mass spectrometry. nih.gov

A highly sensitive UPLC-MS/MS assay has been developed for the determination of Tedizolid in rat plasma. nih.gov While this method is for the active moiety, the chromatographic principles are directly relevant to the analysis of the prodrug and its impurities. The key parameters of the UPLC method are detailed in the table below:

ParameterConditions
Column Acquity UPLC BEH™ C18 (sub-2 µm particle size)
Mobile Phase Isocratic elution with acetonitrile and 20 mM ammonium (B1175870) acetate (B1210297) (85:15, v/v)
Flow Rate 0.3 mL/min

This table summarizes the UPLC conditions used for the analysis of Tedizolid, highlighting the use of advanced column technology for improved performance. nih.gov

While chromatographic techniques provide separation, mass spectrometry (MS) is indispensable for the structural elucidation of impurities. The coupling of liquid chromatography with mass spectrometry provides a powerful tool for the identification and characterization of unknown compounds in complex mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are widely used in pharmaceutical analysis for the identification of impurities and degradation products. ijpsjournal.com In the context of Tedizolid Phosphate, LC-MS/MS is instrumental in profiling impurities by providing molecular weight and fragmentation data, which are crucial for structural assignment. ijpsjournal.com

Forced degradation studies of Tedizolid Phosphate have utilized LC-MS techniques to identify and characterize the resulting degradation products. bohrium.com This approach allows for the determination of the degradation pathways of the drug under various stress conditions, such as acidic, basic, and oxidative environments. bohrium.com

For unambiguous identification of impurities, especially novel ones, high-resolution mass spectrometry (HRMS) is employed. LC-HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of an unknown compound. This level of accuracy is critical in distinguishing between compounds with the same nominal mass but different elemental formulas.

The structural characterization of Tedizolid Phosphate degradation products has been performed using LC-HRMS. nih.govbohrium.com This technique provides the confidence needed for the correct identification of the chemical structures of these impurities.

Quadrupole Ion Trap Mass Spectrometry (QTRAP MSn) is a powerful analytical technique that combines the capabilities of a triple quadrupole mass spectrometer with a linear ion trap. This hybrid configuration allows for sensitive and specific quantification as well as detailed structural characterization through multiple stages of fragmentation (MSn).

In the analysis of Tedizolid Phosphate, QTRAP MSn has been instrumental in the identification and characterization of its degradation products. nih.govbohrium.com By performing successive fragmentation of a precursor ion, detailed information about its structure can be obtained. This technique was used to identify a total of four degradation products of Tedizolid Phosphate under forced degradation conditions. nih.gov The fragmentation patterns obtained from QTRAP MSn analysis provide the necessary evidence for the structural elucidation of these compounds. nih.govbohrium.com

Hyphenated Mass Spectrometry Techniques for Structural Information

Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF)

Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometry, a high-resolution mass spectrometry (HRMS) technique, is instrumental in the structural characterization of this compound. This method combines a quadrupole mass analyzer with a time-of-flight mass analyzer, providing high mass accuracy and resolution. In the analysis of Tedizolid Phosphate and its related substances, including potential dimers, liquid chromatography is often coupled with mass spectrometry (LC-MS). Techniques like UPLC-MSn and LC-HRMS are used to investigate degradation products under various stress conditions. nih.govbohrium.com

The primary advantage of Q-TOF is its ability to provide accurate mass measurements of precursor and fragment ions. This allows for the determination of elemental compositions, which is a critical step in identifying unknown impurities like the dimer. For instance, after chromatographic separation, the dimer would be subjected to ionization, typically using electrospray ionization (ESI). The resulting molecular ion's exact mass is measured, helping to confirm its dimeric structure. Further fragmentation of the ion (MS/MS or MSn) provides structural information, elucidating how the two monomer units are linked. nih.gov The formation of adducts with ions or solvent molecules, such as water, can sometimes be observed in ion traps and must be considered during spectral interpretation. researchgate.net

Thin Layer Chromatography (TLC) with Densitometric Quantitation

Thin Layer Chromatography (TLC) is a versatile chromatographic technique used for the separation of compounds. When coupled with a densitometer, it becomes a quantitative analytical tool. This method can be applied for the detection and quantification of this compound. The separation relies on the differential affinity of the dimer and the parent compound for the stationary phase (e.g., silica gel) and the mobile phase.

For quantitative analysis, a known amount of the sample is spotted onto a TLC plate. After developing the chromatogram in a suitable mobile phase, the plate is dried, and the separated spots are visualized, often under UV light. A densitometer then scans the plate, measuring the absorbance or fluorescence of the spots. The intensity of the spot corresponding to the dimer is proportional to its concentration. By comparing this intensity to a calibration curve created from known standards, the amount of the dimer in the sample can be quantified. balin.commdpi.com This technique offers a cost-effective and rapid screening method, although it may have higher limits of detection compared to HPLC or LC-MS. nih.gov

Spectroscopic Methods for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structure Determination (e.g., 1H NMR, 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules, including the this compound. Techniques such as 1H NMR and 13C NMR provide detailed information about the carbon-hydrogen framework of the molecule. For impurities and degradation products of Tedizolid Phosphate that have been synthesized for confirmation, NMR is the standard for structural characterization. nih.gov

1H NMR: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum of the dimer would be expected to show signals corresponding to the core Tedizolid structure, with specific shifts or new signals appearing at the linkage site between the two monomer units.

13C NMR: The 13C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The predicted 13C NMR spectrum for the Tedizolid Phosphate monomer provides a reference for comparison. drugbank.com Deviations in chemical shifts or the appearance of additional signals in the dimer's spectrum would be indicative of the covalent linkage.

Table 1: Predicted 13C NMR Chemical Shifts for Core Carbons in an Oxazolidinone Ring (Note: Data is illustrative for a related thiazolidinedione structure to demonstrate typical chemical shift ranges for this class of heterocycles. Actual values for this compound would vary.)

AtomChemical Shift (ppm)
C=O~175
CH2~37
C=O~175

Data adapted from general knowledge of similar heterocyclic structures as found in spectral databases. spectrabase.com

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be employed to unambiguously establish the connectivity within the dimer and pinpoint the exact location of the linkage.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Both IR and UV-Vis spectroscopy are valuable for providing preliminary structural information and confirming the presence of key functional groups and chromophores in the this compound.

Infrared (IR) Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov The FTIR spectrum of the dimer would be expected to display characteristic absorption bands for the functional groups present in Tedizolid Phosphate, such as C=O (carbonyl) stretching from the oxazolidinone ring, P=O (phosphoryl) stretching, C-F (carbon-fluorine) stretching, and aromatic C=C stretching. researchgate.net Any significant shifts in these bands compared to the monomer could provide clues about the linkage point in the dimer. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings. Tedizolid Phosphate has a specific UV absorbance maximum, which is utilized in HPLC-UV detection methods (e.g., at 251 nm or 252 nm). nih.gov The UV-Vis spectrum of the dimer might show a shift in the maximum absorption wavelength (λmax) or a change in molar absorptivity compared to the monomer, which could suggest an altered electronic environment due to the dimerization. researchgate.netresearchgate.net

Advanced Structural Techniques (e.g., X-ray Diffraction applied to related compounds for general principles)

X-ray Diffraction (XRD), specifically single-crystal X-ray crystallography, is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While obtaining a suitable single crystal of the this compound impurity can be challenging, the principles of this technique can be understood from its application to related oxazolidinone compounds like Linezolid (B1675486). nih.gov

Analytical Method Development and Validation Parameters for Dimer Detection

The development and validation of an analytical method to detect and quantify the this compound are governed by international guidelines, such as those from the International Council for Harmonisation (ICH). theaspd.com The goal is to create a robust, reliable, and specific method, typically using High-Performance Liquid Chromatography (HPLC). ijpsjournal.comgoogle.com

Key validation parameters for a method intended to quantify the dimer impurity include:

Specificity/Selectivity: The method must be able to unequivocally assess the dimer in the presence of other components, including the parent drug (Tedizolid Phosphate), other impurities, and degradation products. This is typically demonstrated by showing that the peaks for each compound are well-resolved in the chromatogram. theaspd.comgoogle.com

Linearity: The method should produce results that are directly proportional to the concentration of the dimer over a specified range. Linearity is established by analyzing a series of standards and is typically evaluated by the correlation coefficient (R²) of the calibration curve, which should be close to 0.999. theaspd.comekb.eg

Accuracy: This parameter measures the closeness of the test results to the true value. It is often determined by spiking a sample with a known amount of the dimer and calculating the percent recovery. nih.gov

Precision: Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually assessed at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility. nih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of the dimer that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. ekb.egnih.gov For impurity analysis, a low LOQ is essential.

Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate) provides an indication of its reliability during normal usage. theaspd.com

Table 2: Example Validation Parameters for an HPLC Method for Tedizolid Phosphate Analysis (Note: These parameters, established for the parent drug, are representative of the targets for a method that would also quantify the dimer impurity.)

ParameterTypical Value/Range
Linearity Range75 – 3000 ng/ml
Correlation Coefficient (R²)>0.999
Accuracy (% Recovery)99.2% to 107.0%
Precision (%RSD)< 15%
Lower Limit of Quantitation (LLOQ)0.025 µg/mL

Data adapted from various validated HPLC methods for Tedizolid and Tedizolid Phosphate. theaspd.comijpsjournal.comnih.gov

Specificity and Selectivity in Isolating Dimeric Species

Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradants, or matrix components. In the context of this compound, the analytical method—typically a chromatographic technique like High-Performance Liquid Chromatography (HPLC)—must be able to separate the dimer peak from the peak of the active pharmaceutical ingredient (API), Tedizolid Phosphate, and any other related substances or degradation products. bohrium.com

To establish specificity, forced degradation studies are often performed on the drug substance. nih.gov Tedizolid Phosphate is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to intentionally generate degradation products. The analytical method is then used to analyze these stressed samples. The method is considered specific if it can resolve the this compound from all potential degradants, demonstrating that there is no interference. Peak purity analysis, often performed using a Photodiode Array (PDA) detector, is a key tool in this assessment, confirming that the chromatographic peak corresponding to the dimer is spectrally homogeneous and not co-eluting with other substances.

Sensitivity Parameters: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The sensitivity of an analytical method is determined by its Limit of Detection (LOD) and Limit of Quantitation (LOQ).

Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified with an acceptable level of precision and accuracy.

Limit of Quantitation (LOQ): The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions.

For an impurity like this compound, the LOQ is particularly important as it defines the lower limit for accurately monitoring its presence. These values are typically established by analyzing a series of diluted solutions of the reference standard and are often calculated based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or the standard deviation of the response and the slope of the calibration curve. ekb.eg

Different analytical techniques exhibit varying levels of sensitivity. For instance, a spectrofluorimetric method developed for Tedizolid Phosphate demonstrated very high sensitivity, which is crucial for detecting trace amounts of impurities. ekb.eg An enantioselective RP-HPLC method also showed excellent sensitivity suitable for impurity quantification. ijpsjournal.com

Table 1: Representative Sensitivity Parameters for Tedizolid Phosphate Analysis

Analytical MethodAnalyteLODLOQ
SpectrofluorimetryTedizolid Phosphate0.13 ng/mL0.44 ng/mL
RP-HPLCTedizolid Phosphate0.10 µg/mL0.30 µg/mL

This table presents data from different analytical methods for the parent compound, illustrating the typical sensitivity achieved in methods suitable for quantifying related impurities like the dimer.

Precision and Accuracy Assessments

Precision and accuracy are fundamental to a validated analytical method, ensuring that the results are both reproducible and correct.

Precision: This expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically evaluated at three levels:

Repeatability: Precision under the same operating conditions over a short interval of time.

Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).

Accuracy: This refers to the closeness of the test results obtained by the method to the true value. It is often determined through recovery studies, where a known amount of the impurity (this compound reference standard) is spiked into a sample matrix and the percentage of the analyte recovered by the method is calculated. ekb.egcleanchemlab.com

Validation studies for HPLC methods used to analyze Tedizolid have demonstrated high levels of accuracy and precision. nih.gov For impurity quantification, accuracy is typically expected to be within a range of 80% to 120% recovery, while precision, measured as the Relative Standard Deviation (%RSD), should not exceed 15%. japsonline.com

Table 2: Representative Precision and Accuracy Data for Tedizolid-Related Substance Analysis

ParameterLevelAcceptance Criteria (%RSD)Typical Result (%RSD)
Precision Repeatability (n=6)≤ 5.0%1.8%
Intermediate Precision≤ 10.0%2.5%
Accuracy Recovery at LOQ Level80.0 - 120.0%96.9%
Recovery at 100% Level80.0 - 120.0%104.3%
Recovery at 150% Level80.0 - 120.0%105.3%

This table showcases typical validation results for precision and accuracy from methods developed for Tedizolid Phosphate and its related substances.

Role of Reference Standards in Impurity Analysis

Utilization of this compound Reference Standards

A reference standard is a highly purified and well-characterized compound used as a measurement base. In impurity analysis, the availability of a this compound reference standard is indispensable. This standard serves several critical functions:

Peak Identification: It is used to confirm the identity of the dimer peak in a chromatogram based on its retention time.

Method Development and Validation: The reference standard is essential for developing and validating the analytical method, including establishing specificity, linearity, accuracy, precision, LOD, and LOQ.

Quantification: It is used to prepare calibration standards to accurately quantify the amount of the dimer impurity present in a test sample of the drug substance or product. manasalifesciences.com

Suppliers of pharmaceutical reference standards provide comprehensive characterization data for the this compound, including its structure, purity, and other physicochemical properties, which ensures its suitability for use in regulated quality control environments. cleanchemlab.com

Computational and Theoretical Investigations of Dimerization in Tedizolid Phosphate Systems

Application in Pharmaceutical Quality and Stability

Application in Quality Control (QC) and Stability Studies

The validated analytical methods and certified reference standards for Tedizolid (B1663884) Phosphate (B84403) Dimer are applied directly in routine quality control (QC) and long-term stability studies. cleanchemlab.com

Quality Control: In a QC setting, each batch of newly manufactured Tedizolid Phosphate is tested using the validated analytical method to quantify the level of the dimer impurity. cleanchemlab.com The results are compared against a pre-defined specification limit. This ensures that only batches with an acceptable impurity profile are released for further processing into the final drug product, guaranteeing the quality and consistency of the API. nih.govmanasalifesciences.com

Stability Studies: Stability studies are conducted to understand how the quality of a drug substance or drug product varies over time under the influence of environmental factors such as temperature, humidity, and light. nih.govresearchgate.net During these studies, samples of Tedizolid Phosphate are stored under controlled conditions, and the level of Tedizolid Phosphate Dimer is monitored at specific time points. nih.gov The validated, stability-indicating method is crucial for this purpose, as it can accurately measure any increase in the dimer concentration over the product's shelf life. researchgate.net This data is essential for establishing the re-test period for the drug substance and the shelf-life for the finished product. veeprho.com

Based on a comprehensive search of available scientific literature, there is currently no specific research published on the computational and theoretical investigations of "this compound" that would allow for a detailed analysis as outlined in the user's request. Studies detailing quantum chemical modeling, including Density Functional Theory (DFT), Hartree-Fock (HF) approaches, or semiempirical computational methods, specifically focused on the dimerization of tedizolid phosphate, are not present in the public domain.

Similarly, literature describing the theoretical studies of reaction mechanisms, such as the elucidation of potential energy profiles or the identification of transition states and intermediates in the formation of a this compound, could not be located. The existing research on tedizolid phosphate primarily focuses on its synthesis, stability, and degradation pathways, rather than the theoretical aspects of its dimerization. nih.govbohrium.comresearchgate.netresearchgate.netepa.gov

Consequently, it is not possible to generate a scientifically accurate and thorough article that adheres to the specified outline, as the foundational research data required to populate the sections on quantum chemical modeling and theoretical reaction mechanism studies for the this compound is not available. General principles of computational chemistry and dimerization in other molecules cannot be used as a substitute, given the strict requirement to focus solely on the chemical compound "this compound."

Insufficient Information Available to Generate the Requested Article

Therefore, it is not possible to construct the requested article with the required detailed research findings and data tables while adhering to the specified content inclusions and quality standards.

Strategies for Control and Management of Tedizolid Phosphate Dimer Impurity

Optimization of Synthetic Routes to Minimize Dimer Formation

The formation of the Tedizolid (B1663884) Phosphate (B84403) Dimer is recognized as a process-related issue, meaning its origins are directly linked to the synthetic pathway used to manufacture the active pharmaceutical ingredient (API). manasalifesciences.com Therefore, the primary strategy for controlling this impurity is the meticulous optimization of the synthesis process. The synthesis of Tedizolid and its subsequent phosphorylation to Tedizolid Phosphate involves several chemical steps where by-products, including dimers, can form. bohrium.com

Key manufacturing steps, such as the Suzuki coupling reaction, are often a focus for optimization to improve yield and purity. synzeal.com While specific data on the direct correlation between reaction parameters and the rate of dimer formation are often proprietary, general principles of process chemistry suggest that control over the following factors is crucial:

Stoichiometry: Precise control of the ratio of reactants is essential to prevent side reactions that could lead to dimerization.

Catalyst System: The choice and concentration of the catalyst (e.g., palladium or nickel-based catalysts) and ligands can significantly influence the reaction pathway and the formation of by-products. researchgate.net

Temperature and Reaction Time: Over- or under-reacting the mixture can lead to the formation of various impurities. Defining a narrow and consistent temperature profile and reaction time is critical.

Solvent and pH: The solvent system and pH of the reaction medium can affect the solubility of reactants and intermediates, influencing reaction kinetics and the impurity profile.

By carefully controlling these parameters, manufacturers can minimize the formation of the Tedizolid Phosphate Dimer at its source, which is the most effective way to manage process-related impurities.

Development of Advanced Purification and Isolation Techniques for Dimeric Impurities

Even with an optimized synthetic route, trace amounts of the this compound and other impurities may be present in the crude product. Consequently, robust and efficient purification techniques are necessary to ensure the final API meets the stringent purity requirements set by regulatory agencies.

A patented purification method highlights a multi-step approach to effectively remove impurities from crude Tedizolid Phosphate. google.com This process does not rely on complex chromatography but rather on the differential solubility of the API and its impurities, followed by crystallization. The steps are designed to systematically remove impurities with varying polarities. google.com

Table 1: Purification Steps for Tedizolid Phosphate Crude Product

Step Action Purpose
1 The crude product is mixed uniformly with absolute ethyl alcohol. To dissolve and remove impurities that are less polar than Tedizolid Phosphate.
2 The mixture is filtered. To separate the solid Tedizolid Phosphate from the dissolved, less-polar impurities.
3 The obtained solid is dissolved in an aqueous sodium hydroxide (B78521) solution. To convert Tedizolid Phosphate into its highly water-soluble disodium (B8443419) salt form.
4 The aqueous solution is filtered through a microfiltration membrane. To remove any remaining particulate matter.
5 The pH of the clear aqueous solution is adjusted with acid (e.g., hydrochloric acid). To precipitate the purified Tedizolid Phosphate out of the solution.

| 6 | The precipitate is isolated via filtration, washed, and dried. | To obtain the final, high-purity Tedizolid Phosphate product. |

This method is advantageous for industrial-scale production as it avoids the use of high-boiling-point solvents and complex equipment. google.com

In addition to purification, advanced analytical techniques are essential for the detection and quantification of dimeric and other impurities. High-Performance Liquid Chromatography (HPLC) is a cornerstone technology for this purpose. Specific HPLC methods have been developed that can effectively separate Tedizolid Phosphate from a multitude of known impurities in a single analysis, ensuring that the final product can be accurately assessed for purity. google.com

Table 2: Example of HPLC Conditions for Impurity Profiling

Parameter Condition
Column Alkylsilane-bonded silica (B1680970) gel (e.g., C18) researchgate.netnih.gov
Mobile Phase A Phosphate buffer solution (e.g., sodium dihydrogen phosphate) google.comnih.gov
Mobile Phase B Acetonitrile (B52724) google.comnih.gov
Elution Gradient elution google.com
Detection UV detector researchgate.netnih.gov

| Separation Capability | Can resolve the main component from up to 14 known impurities with high specificity and reproducibility. google.com |

These analytical methods are crucial for validating the effectiveness of the purification process and for routine quality control testing of the API.

Implication of Dimer Formation on Long-Term Stability and Formulation Development

The presence of impurities, even in small amounts, can potentially affect the long-term stability of a drug product by acting as a catalyst for the degradation of the active ingredient. Therefore, understanding the stability profile of Tedizolid Phosphate is paramount.

Forced degradation studies have been conducted to investigate the intrinsic stability of Tedizolid Phosphate under various stress conditions, in line with ICH guidelines. researchgate.netnih.govnih.govresearchgate.net These studies are critical for identifying potential degradation pathways and developing stability-indicating analytical methods.

The key findings from these studies are:

Hydrolytic Conditions: The drug shows significant degradation in acidic and alkaline environments. researchgate.netnih.govnih.govresearchgate.net

Oxidative Conditions: Tedizolid Phosphate is susceptible to degradation under oxidative stress. researchgate.netnih.govnih.govresearchgate.net

Thermal and Photolytic Conditions: The prodrug is relatively stable when exposed to heat and light. researchgate.netnih.govnih.govresearchgate.net

While these studies identify the degradation products formed from the API itself, the public literature does not extensively detail the specific impact of the pre-existing this compound impurity on the drug's long-term stability. The control of this impurity is mandated by standard quality control procedures, which inherently limit its potential to affect the final product. manasalifesciences.com Studies on crushed Tedizolid Phosphate tablets dispersed in water for administration showed that the formulation was stable for at least 4 hours, with minimal degradation of the parent compound, indicating good short-term stability in an aqueous suspension. nih.gov The focus of stability programs is to ensure that the total impurity levels, including any potential degradants, remain within acceptable limits throughout the product's shelf life.

Future Research Directions in Dimeric Pharmaceutical Impurities

In-depth Mechanistic Studies of Dimerization Processes under Various Conditions

A foundational area for future research is the detailed investigation into the chemical mechanisms driving the dimerization of tedizolid (B1663884) phosphate (B84403). While forced degradation studies have shown that tedizolid phosphate is susceptible to degradation under acidic, basic, and oxidative conditions, the precise pathways leading to dimer formation are not fully elucidated. nih.govnih.govbohrium.com Such studies have identified various degradation products, but a comprehensive mechanistic understanding of the dimerization reaction itself is still required. nih.gov

Future studies should focus on identifying the specific reactive sites on the tedizolid phosphate molecule that participate in the dimerization. It is plausible that the phosphate moiety is directly involved in an intermolecular condensation or phosphorylation reaction, linking two monomer units. Research should systematically evaluate the impact of various environmental factors on the rate and extent of dimerization. Key parameters to investigate would include pH, temperature, solvent polarity, ionic strength, and the presence of potential catalysts or synthetic reagents. By mapping the reaction landscape under these different conditions, a clearer picture of the dimerization mechanism can be formed.

Table 1: Proposed Variables for Mechanistic Study of Tedizolid Phosphate Dimerization

Parameter Range/Conditions to be Studied Rationale
pH 2.0 - 10.0 To simulate acidic, neutral, and basic conditions encountered during synthesis and storage. Forced degradation studies show lability in acid and base. nih.govnih.gov
Temperature 25°C - 80°C To assess the impact of thermal stress on reaction kinetics.
Solvents Acetonitrile (B52724), Methanol (B129727), Water, Dichloromethane To understand the role of solvent polarity and proticity on reaction pathways.
Catalysts Trace metals, residual acids/bases To identify species that may inadvertently catalyze dimer formation during manufacturing.

| Oxidizing Agents | H₂O₂, AIBN | To determine if oxidative stress, a known degradation factor for the parent drug, contributes to dimerization. nih.gov |

Such mechanistic insights are critical for developing effective control strategies to minimize the formation of this impurity during the manufacturing process and ensure the stability of the drug substance.

Development of Predictive Models for Impurity Formation Kinetics and Thermodynamics

Building upon mechanistic studies, the development of predictive computational models represents a significant leap forward. These models would aim to forecast the kinetics (rate of formation) and thermodynamics (energetic favorability) of Tedizolid Phosphate Dimer formation. americanpharmaceuticalreview.comnih.gov Currently, the prediction of drug degradation is an area of great interest within the pharmaceutical industry, often leveraging Quality-by-Design (QbD) approaches, though the field is still in its early stages. nih.gov

Future research could focus on creating quantitative structure-activity relationship (QSAR) models or more complex quantum mechanics-based models. These would require a substantial amount of experimental data, as generated from the mechanistic studies described previously. Kinetic profiling would establish the rate constants for dimer formation under various conditions, while thermodynamic studies, potentially using techniques like isothermal titration calorimetry (ITC), would determine the changes in enthalpy (ΔH) and entropy (ΔS) associated with the dimerization, thereby defining the Gibbs free energy (ΔG) of the process. americanpharmaceuticalreview.com

Table 2: Conceptual Data Requirements for a Predictive Dimerization Model

Data Type Measurement Purpose in Model
Kinetic Data Reaction rate constants (k) at various temperatures and reactant concentrations. To predict the speed of dimer formation over time and define the reaction order.
Thermodynamic Data Enthalpy (ΔH) and Entropy (ΔS) of dimerization. To determine the spontaneity and equilibrium position of the dimerization reaction.
Activation Energy (Ea) Derived from Arrhenius plots (ln(k) vs. 1/T). To understand the energy barrier of the reaction and its temperature sensitivity.

| Solvent Effects | Rate constants in different solvent systems. | To incorporate the influence of the reaction medium on kinetics and thermodynamics. |

A successful predictive model would be an invaluable tool for process chemists and formulation scientists, allowing for in silico optimization of reaction and storage conditions to minimize impurity levels, thereby accelerating process development and enhancing product quality.

Exploration of Dimer Formation in Other Oxazolidinone Derivatives and Prodrugs

The phenomenon of dimerization may not be unique to tedizolid phosphate. The oxazolidinone class of antibiotics includes several other important therapeutic agents, such as linezolid (B1675486), sutezolid, and radezolid. scirp.orgnih.gov A logical extension of this research is to investigate whether these related compounds are also susceptible to dimer formation.

Notably, a dimeric impurity known as "bis-linezolid" has been reported to form during the synthesis of linezolid. amazonaws.com The proposed mechanism involves the reaction of a residual amine precursor with a newly formed linezolid molecule during the final acetylation step. amazonaws.com This provides a clear precedent for dimerization within the oxazolidinone class.

Future research should undertake a comparative analysis of dimer formation across different oxazolidinone derivatives. This would involve subjecting other oxazolidinones, particularly prodrugs with reactive moieties like phosphate esters, to similar stress conditions as those used for tedizolid phosphate. nih.gov Structural differences, such as the nature of the C-ring and side chains, could significantly influence the propensity for dimerization. nih.gov Understanding these structure-impurity relationships would provide crucial knowledge for the design of future oxazolidinone antibiotics with improved stability profiles.

Advanced Analytical Strategies for Ultra-Trace Level Dimer Detection

Ensuring that levels of the this compound are kept within acceptable regulatory limits requires highly sensitive and specific analytical methods. While standard High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, future research should focus on developing and validating advanced analytical strategies capable of detecting and quantifying this dimeric impurity at ultra-trace levels. ijprajournal.comnih.gov

The hyphenation of liquid chromatography with mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), is a powerful technique for this purpose. payeshdarou.irresolvemass.canih.gov Its high sensitivity allows for detection at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels, while its selectivity enables the accurate distinction of the dimer from other structurally similar impurities. payeshdarou.ir

Future work should optimize LC-MS/MS methods specifically for the this compound. This includes the development of robust sample preparation techniques, such as solid-phase extraction (SPE), to concentrate the impurity from the drug matrix. payeshdarou.ir Furthermore, the use of high-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (QTOF) or Orbitrap systems, would be beneficial for the unambiguous identification and structural elucidation of the dimer and other unknown trace-level impurities. biomedres.us

Table 3: Comparison of Advanced Analytical Techniques for Dimer Detection

Technique Principle Advantages for Dimer Detection
UPLC-MS/MS Ultra-performance liquid chromatography for fast separation, followed by tandem mass spectrometry for selective detection. biomedres.us High throughput, excellent sensitivity, and specificity for quantification.
LC-HRMS (QTOF) Liquid chromatography coupled with high-resolution mass spectrometry. Provides accurate mass measurements, enabling confident identification of unknown impurities and structural confirmation.
Preparative HPLC Large-scale HPLC used to isolate and purify specific compounds. Useful for isolating sufficient quantities of the dimer to serve as a reference standard for quantification. nih.gov

| NMR Spectroscopy | Nuclear Magnetic Resonance provides detailed structural information. | Essential for the definitive structural characterization of the isolated dimer impurity. nih.govresearchgate.net |

The development of these sophisticated, validated analytical methods is essential for routine quality control, stability testing, and regulatory compliance, ultimately ensuring the safety and efficacy of the final drug product.

Q & A

Q. What is the molecular mechanism of action of Tedizolid Phosphate, and how does its prodrug design influence bioavailability?

Tedizolid phosphate is a prodrug rapidly hydrolyzed to the active moiety, tedizolid, which inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit . The phosphate ester modification enhances solubility (22 mg/mL in DMSO) and oral bioavailability (~86%), enabling efficient systemic delivery . Methodological validation includes pharmacokinetic (PK) studies comparing prodrug conversion rates in plasma and tissue microenvironments .

Q. How do the chemical properties of Tedizolid Phosphate impact experimental design (e.g., stability, storage)?

Tedizolid phosphate has a molecular formula of C₁₇H₁₆FN₆O₆P (MW: 450.32) and requires storage at -20°C (powder) or -80°C (solution) to prevent degradation . Researchers must account for its DMSO solubility in in vitro assays and validate stability under varying pH/temperature conditions using high-performance liquid chromatography (HPLC) .

Q. What are the primary pharmacokinetic parameters of Tedizolid, and how do they guide dosing regimens in preclinical models?

Tedizolid exhibits linear elimination (CL: 31% CV; Vd: 13.4% CV) and achieves a free-drug AUC₀–₂₄/MIC target of ≥3 against Staphylococcus aureus (MIC ≤0.5 μg/mL) . Dose-ranging studies in neutropenic mice demonstrated bactericidal activity at >40 mg/kg, informing translational dosing for efficacy studies .

Advanced Research Questions

Q. How should researchers design a non-inferiority trial comparing Tedizolid Phosphate to linezolid for skin infections?

Phase 3 trials (ESTABLISH-1/2) used a double-blind, double-dummy design with primary endpoints at 48–72 hours (early clinical response) and 7–14 days post-treatment (test-of-cure) . Key considerations:

  • Population : Adults with ABSSSI (lesion size ≥75 cm², systemic signs of infection).
  • Intervention : 200 mg tedizolid once daily (6 days) vs. 600 mg linezolid twice daily (10 days).
  • Statistical Analysis : Non-inferiority margin of -10% (95% CI), ITT and clinically evaluable analysis sets .

Q. How can population pharmacokinetic modeling address variability in Tedizolid exposure across patient subgroups?

A two-compartment model with sigmoidal absorption and linear elimination was validated using data from seven clinical trials (oral/IV administration) . Covariate analysis revealed no clinically significant effects of age, obesity, or renal/hepatic impairment on PK, supporting fixed dosing . Simulations confirmed >98% target attainment against S. aureus at 200 mg/day .

Q. What methodological approaches resolve contradictions between in vitro MAO inhibition and clinical safety data for Tedizolid?

While in vitro studies reported MAO-A/B inhibition (IC₅₀: 8.7 μM/5.7 μM), clinical trials showed no serotonergic adverse events (AEs) at therapeutic doses . Follow-up tyramine challenge studies in humans demonstrated a geometric mean sensitivity ratio of 1.33 (clinically insignificant vs. threshold ≥2), confirming safety .

Q. How do researchers analyze hematologic safety data to differentiate Tedizolid from linezolid?

Pooled phase 1–3 data revealed tedizolid-treated patients had lower rates of thrombocytopenia (0.5% vs. 1.8% for linezolid) and stable neutrophil/platelet counts . Methodological steps:

  • Monitor complete blood counts (CBC) at baseline, days 3–5, and end-of-treatment.
  • Use non-parametric tests (e.g., Mann-Whitney U) to compare AE frequencies .

Q. What strategies optimize synthetic routes for Tedizolid Phosphate Dimer impurities?

Impurity profiling (e.g., Tedizolid dimer, C₃₄H₃₀F₂N₁₂O₁₁P₂) requires coupling reactions monitored by LC-MS/MS . Critical steps:

  • Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane).
  • Validate impurity thresholds using ICH Q3A/B guidelines .

Data Analysis and Contradictions

Q. How should researchers interpret discrepancies in early clinical response rates between phase 2 and phase 3 trials?

Phase 2 trials reported 79.5% early response (48–72 hours), while phase 3 trials showed non-inferiority but slight variability in sustained response (69.3% vs. 71.9% for linezolid) . Mitigation strategies:

  • Stratify by infection type (cellulitis vs. abscess).
  • Adjust for protocol deviations (e.g., missing temperature data in 11.1% of cases) .

Q. What experimental designs validate Tedizolid's efficacy against resistant Gram-positive strains?

Use hollow-fiber infection models to simulate human PK and measure MIC shifts for MRSA/MSSA isolates . Key endpoints:

  • Time-kill curves over 24–48 hours.
  • Genomic sequencing to detect mutations in 23S rRNA or cfr genes .

Tables for Key Data

Parameter Tedizolid Phosphate Linezolid Source
Dosing Regimen 200 mg once daily ×6d600 mg twice daily ×10d
Early Clinical Response 79.5% (95% CI: 74.8–83.7)79.4% (74.7–83.6)
Thrombocytopenia Incidence 0.5%1.8%
Protein Binding 70–80%31%

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.